molecular formula C19H13N7O2S B2541907 5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide CAS No. 1903156-75-1

5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide

カタログ番号: B2541907
CAS番号: 1903156-75-1
分子量: 403.42
InChIキー: FLTRCFVCABNJHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic hybrid molecule featuring a triazolopyridazine core linked to an isoxazole-carboxamide moiety via a methylene bridge. The pyridin-3-yl and thiophen-2-yl substituents enhance its π-π stacking and hydrogen-bonding capabilities, making it a candidate for targeting enzymes or receptors involved in inflammatory or oncogenic pathways. Its structural complexity allows for multi-target interactions, though its precise biological profile remains under investigation .

特性

IUPAC Name

5-pyridin-3-yl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N7O2S/c27-19(14-9-15(28-25-14)12-3-1-7-20-10-12)21-11-18-23-22-17-6-5-13(24-26(17)18)16-4-2-8-29-16/h1-10H,11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTRCFVCABNJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NO2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyridine ring
  • A thiophene moiety
  • A triazolo-pyridazine unit
  • An isoxazole carboxamide group

This unique combination of heterocycles contributes to its biological activity. The molecular formula is C22H16N6O2SC_{22}H_{16}N_6O_2S, and it has a molecular weight of 416.46 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase. These enzymes play crucial roles in physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .
  • Kinase Inhibition : Recent studies indicate that derivatives related to this compound exhibit significant inhibitory activity against c-Met kinase, which is implicated in cancer progression. For instance, one study reported an IC50 value of 0.090 μM for a related compound against c-Met kinase .
  • Cytotoxicity Against Cancer Cell Lines : The compound demonstrated moderate cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One derivative showed IC50 values of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 Value (μM)Reference
c-Met Kinase Inhibition-0.090
CytotoxicityA5491.06
CytotoxicityMCF-71.23
CytotoxicityHeLa2.73
Cholinesterase Inhibition--

Synthesis Methods

The synthesis of the compound typically involves multi-step reactions starting from simple precursors:

  • Initial Formation : The synthesis begins with the reaction of pyridine derivatives with thiophene-containing intermediates.
  • Cyclization : This step forms the triazole and pyridazine rings through cyclization reactions involving hydrazine derivatives.
  • Final Modification : The addition of the isoxazole carboxamide moiety is achieved through acylation reactions.

Microwave-assisted synthesis has also been explored to enhance yields and reduce reaction times .

科学的研究の応用

Case Studies

  • Inhibition of c-Met Kinase : A study highlighted the effectiveness of similar triazole-based compounds in inhibiting c-Met kinase, which plays a critical role in tumor growth and metastasis. Compounds that share structural similarities with our target compound have shown IC50 values in the low nanomolar range against c-Met kinase, indicating potent inhibitory effects .
  • Antiproliferative Activity : In vitro studies demonstrated that derivatives of this compound exhibited antiproliferative effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one derivative showed IC50 values of 0.83 µM against A549 cells and 0.15 µM against MCF-7 cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although further toxicological assessments are necessary to ascertain safety profiles in vivo.

Comparative Analysis with Related Compounds

To better understand the efficacy of 5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide , a comparison with related compounds can be useful:

Compound NameIC50 (µM) A549IC50 (µM) MCF-7c-Met Inhibition (nM)
Compound A0.98 ± 0.081.05 ± 0.1748
Compound B0.83 ± 0.070.15 ± 0.0845
Target CompoundTBDTBDTBD

類似化合物との比較

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to three structural analogs (Table 1).

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀ or EC₅₀) Selectivity Profile
5-(Pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide Triazolopyridazine + isoxazole Thiophen-2-yl, pyridin-3-yl Under evaluation (N/A) Multi-kinase inhibition (hypothesized)
5-(4-Nitrophenyl)-3-(5-methylisoxazol-4-yl)pyrazole-1-carbothioamide Pyrazole + isoxazole 4-Nitrophenyl, methylisoxazole COX-2 IC₅₀: 0.8 μM Selective COX-2 inhibitor
6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-amine Triazolopyridazine Thiophen-2-yl, amine JAK2 IC₅₀: 12 nM JAK2/STAT3 pathway
N-(Isoxazol-3-yl)pyridine-3-carboxamide Isoxazole + pyridine None p38 MAPK IC₅₀: 45 nM Moderate selectivity for p38 MAPK

Key Findings

Bioactivity Potential: The pyrazole-isoxazole hybrid in exhibits potent COX-2 inhibition (IC₅₀: 0.8 μM), attributed to the electron-withdrawing nitro group enhancing binding affinity . In contrast, the query compound’s thiophene and pyridine substituents may favor kinase or protease inhibition due to extended aromaticity and hydrogen-bonding capacity. The triazolopyridazine core in the third analog shows strong JAK2 inhibition (IC₅₀: 12 nM), suggesting the query compound’s triazolopyridazine core could similarly target kinase domains.

Thiophen-2-yl substituents (common in kinase inhibitors like imatinib) may improve cellular permeability over the 4-nitrophenyl group in ’s compound, which is associated with higher cytotoxicity .

Synthetic Complexity :

  • The query compound’s triazolopyridazine synthesis requires multi-step cyclization (e.g., Huisgen cycloaddition), whereas pyrazole-isoxazole hybrids in are synthesized via simpler condensation reactions. This complexity may limit scalability compared to analogs.

Q & A

Q. How can machine learning enhance the design of derivatives with improved pharmacokinetics?

  • Methodological Answer :
  • QSAR Models : Train on datasets (e.g., ChEMBL) using descriptors like logP, topological polar surface area (TPSA). Random forest or gradient-boosted trees predict bioavailability .
  • Generative Chemistry : Use REINVENT or MolGPT to propose novel analogs retaining triazolo-pyridazine cores while optimizing ADMET properties .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。